![molecular formula C8H16ClNO3 B1442850 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride CAS No. 1220031-60-6](/img/structure/B1442850.png)
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride, commonly known as PM2MA-HCl, is a synthetic compound that has a wide range of applications in scientific research. This compound is a white crystalline powder with a molecular weight of 253.7 g/mol and a melting point of 177-179°C. PM2MA-HCl is used in various biochemical and physiological experiments, and has been found to have many advantages and limitations for laboratory use.
Scientific Research Applications
Chromatography
Due to its unique chemical properties, 3-Pyrrolidinylmethyl 2-methoxyacetate hydrochloride can be used in chromatography as a component of the mobile phase or as a derivatization agent to improve the detection and quantification of analytes.
Each of these applications leverages the chemical structure and properties of This compound to fulfill specific roles in scientific research and industrial processes. The compound’s versatility underscores its importance across various fields of study and production .
properties
IUPAC Name |
pyrrolidin-3-ylmethyl 2-methoxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-5-7-2-3-9-4-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBJLDJDNWODQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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